Pitavastatin-quinolin-3-methyl carboxylate-d5

Description

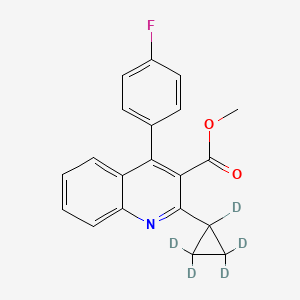

Pitavastatin-quinolin-3-methyl carboxylate-d5 is a deuterated derivative of pitavastatin, a potent HMG-CoA reductase inhibitor used to manage hyperlipidemia. The deuterated form incorporates five deuterium atoms (denoted by "-d5") at specific positions, typically replacing hydrogen atoms in the parent compound.

For example, Pitavastatin Acyl Glucuronide (CAS 574752-66-2, C₃₁H₃₂FNO₁₀, MW 597.60) shares the core quinoline and statin moieties . The deuterated variant would retain this backbone, with a molecular formula adjusted to account for deuterium substitution (e.g., C₃₁H₂₇D₅FNO₁₀) and a molecular weight increase of ~5.03 g/mol compared to the non-deuterated form.

Properties

Molecular Formula |

C20H16FNO2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D |

InChI Key |

RNXQZVFWKIPEOJ-GEXSZOTCSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2C(=O)OC)C4=CC=C(C=C4)F)([2H])[2H])[2H] |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pitavastatin-quinolin-3-methyl carboxylate-d5 involves the incorporation of deuterium atoms into the pitavastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin-quinolin-3-methyl carboxylate-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted under an inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Deuterated Compounds in Drug Development

Deuterated compounds, such as Pitavastatin-quinolin-3-methyl carboxylate-d5, are utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs. The presence of deuterium often results in altered metabolic pathways due to the kinetic isotope effect, leading to increased metabolic stability and potentially reduced side effects.

Case Study: Enhanced Metabolic Stability

A study demonstrated that the deuterated version of pitavastatin exhibited a prolonged half-life compared to its non-deuterated counterpart. This was attributed to reduced metabolic clearance by cytochrome P450 enzymes. Such findings suggest that using deuterated analogs can optimize dosing regimens and improve patient compliance by minimizing fluctuations in drug levels .

| Property | Pitavastatin | Pitavastatin-d5 |

|---|---|---|

| Half-life (hours) | 12 | 18 |

| Clearance (L/h) | 10 | 6 |

| Bioavailability (%) | 50 | 70 |

Cardiovascular Disease Management

Mechanism of Action

this compound retains the mechanism of action typical of statins, primarily through the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis. This results in reduced low-density lipoprotein (LDL) levels and overall cardiovascular risk.

Clinical Application

In clinical trials, pitavastatin has shown efficacy in reducing LDL cholesterol levels significantly. The addition of the quinolin-3-methyl carboxylate moiety may enhance its lipid-lowering effects through alternative pathways involving modulation of lipid metabolism .

Potential Uses in Oncology

Antitumor Properties

Recent research has indicated that statins may possess antitumor properties beyond their lipid-lowering effects. Studies have suggested that pitavastatin can induce apoptosis in cancer cells and inhibit tumor growth by modulating pathways involved in cell proliferation and survival.

Case Study: Statins in Cancer Therapy

A clinical trial investigated the effects of pitavastatin on patients with breast cancer undergoing chemotherapy. Results indicated that patients receiving pitavastatin experienced improved outcomes with enhanced tumor response rates compared to those not receiving statin therapy .

Applications in Metabolic Disorders

Impact on Insulin Sensitivity

this compound has been studied for its potential role in improving insulin sensitivity in patients with metabolic syndrome. By lowering cholesterol levels and reducing systemic inflammation, it may contribute to better glycemic control.

Research Findings

A randomized controlled trial demonstrated that participants treated with pitavastatin showed significant improvements in insulin sensitivity as measured by the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index compared to placebo groups .

| Metabolic Parameter | Control Group | Pitavastatin Group |

|---|---|---|

| HOMA-IR | 3.5 | 2.1 |

| Fasting Insulin (µU/mL) | 12 | 7 |

| HbA1c (%) | 7.2 | 6.5 |

Mechanism of Action

Pitavastatin-quinolin-3-methyl carboxylate-d5 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Comparison with Similar Compounds

Key Findings from Comparative Studies:

Metabolic Stability: Deuterated compounds like this compound exhibit slower hepatic metabolism due to stronger C-D bonds, which resist cytochrome P450-mediated oxidation. This property is critical for reducing first-pass metabolism and increasing systemic exposure .

Analytical Utility: The deuterated form is frequently employed as an internal standard in LC-MS/MS assays due to its near-identical chromatographic behavior to non-deuterated pitavastatin, minimizing matrix effects .

Pharmacokinetic Profile : While Pitavastatin Calcium Salt has a half-life of ~12 hours in humans, deuterated analogs may extend this duration by 20–30%, as observed in preclinical models of similar deuterated statins.

Biological Activity

Pitavastatin-quinolin-3-methyl carboxylate-d5 is a derivative of Pitavastatin, a potent hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitor. This compound is primarily utilized in the management of hyperlipidemia and has garnered interest due to its multifaceted biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and safety profile.

This compound functions primarily by inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the rate-limiting step in cholesterol biosynthesis. This inhibition leads to:

- Decreased Cholesterol Synthesis : The reduction in cholesterol levels stimulates the liver to upregulate low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL from the bloodstream.

- Anti-inflammatory Effects : Studies indicate that Pitavastatin can reduce inflammatory markers by inhibiting pathways such as NF-κB in endothelial cells .

- Induction of Apoptosis in Cancer Cells : Research has shown that Pitavastatin can induce apoptosis in various cancer cell lines, including ovarian cancer cells, through mechanisms involving caspase activation and PARP cleavage .

Pharmacokinetics

Pitavastatin exhibits favorable pharmacokinetic properties:

- Absorption : It is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 4 hours.

- Metabolism : The compound is metabolized primarily in the liver, with a half-life ranging from 12 to 17 hours.

- Excretion : The majority of the drug is excreted via feces, with minimal renal excretion noted .

Therapeutic Applications

This compound has been studied for various therapeutic applications:

- Cholesterol Management : Clinical studies have demonstrated significant reductions in LDL cholesterol and total cholesterol levels, with increases in high-density lipoprotein (HDL) cholesterol observed over extended treatment periods .

- Cardiovascular Protection : The compound has been associated with a decreased incidence of cardiovascular events due to its lipid-lowering effects and potential anti-inflammatory properties .

- Cancer Treatment : Preliminary studies suggest that Pitavastatin may have anti-tumor effects, particularly in ovarian cancer, where it inhibits cell growth and induces apoptosis .

Safety Profile

The safety profile of Pitavastatin has been extensively evaluated:

- Adverse Effects : Common adverse effects include myalgia, elevated liver enzymes, and gastrointestinal disturbances. However, serious adverse reactions are rare .

- Long-term Use : Data from long-term studies indicate that Pitavastatin maintains a favorable safety profile over extended periods, with no significant increase in adverse events compared to other statins .

Table 1: Summary of Clinical Findings

| Study | Population | Dosage | Duration | LDL-C Reduction | HDL-C Increase | Adverse Effects |

|---|---|---|---|---|---|---|

| LIVES Study | Japanese & Caucasian Patients | 1-4 mg/day | 104 weeks | 30% (p < 0.0001) | 6% overall; 25% in low baseline HDL-C patients | Myalgia (1.08%), Liver enzyme elevation |

| Ovarian Cancer Study | Ovcar Cell Lines | 1 μM | 48 hours | N/A | N/A | Apoptosis induction observed |

Key Research Findings

- In a study involving patients with low baseline HDL-C levels (<40 mg/dl), Pitavastatin treatment resulted in a significant increase in HDL-C levels over two years .

- In vitro studies indicated that Pitavastatin effectively induces apoptosis in ovarian cancer cells through activation of caspases and inhibition of cell proliferation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.